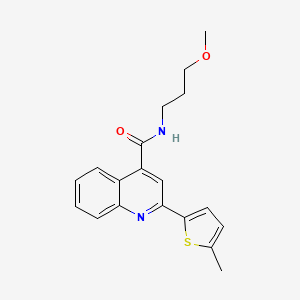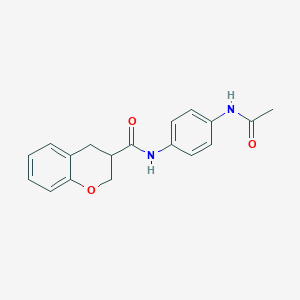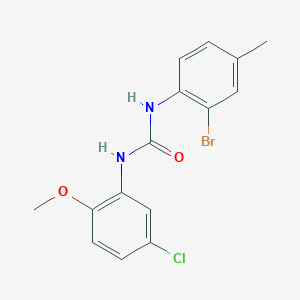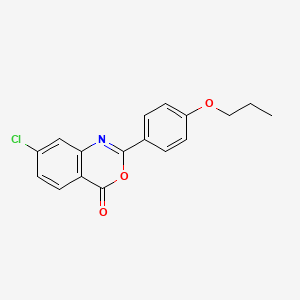![molecular formula C19H23N3OS2 B4615250 N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H23N3OS2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12825471 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Synthesis and DNA Interaction
Research on similar compounds, such as N-phenylmorpholine derivatives linked with thiazole moieties, has been conducted to explore their synthesis under various conditions and their potential binding with DNA. These studies have focused on understanding the interaction mechanisms with DNA, which could have implications in drug design and development, particularly in targeting specific DNA structures or sequences for therapeutic purposes (Farghaly et al., 2020).
Antibacterial Activity
Compounds with structural similarities have been synthesized and evaluated for their antibacterial properties. For example, N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated activity against Gram-positive bacteria, highlighting the potential for these compounds to serve as a basis for developing new antibacterial drugs (Bhat et al., 2022).
DNA/Protein Binding and Cytotoxicity
The interaction of similar compounds with DNA and proteins has been extensively studied, providing insights into their potential therapeutic applications. Research involving copper(II) and nickel(II) complexes with N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide has shown promising DNA cleavage and protein binding properties. These interactions are critical for understanding the compound's mechanism of action and potential as anticancer agents (Muralisankar et al., 2016).
Fluorescent Probing
Certain compounds have been investigated for their role as fluorescent probes, particularly for metal ion detection. Studies on N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for Fe(III) ions demonstrate the potential of these compounds in environmental and biological sensing applications, offering a selective and sensitive method for metal ion detection (Casanueva Marenco et al., 2012).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2/c23-18(17-13-15-9-5-2-6-10-16(15)25-17)21-22-19(24)20-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXABWAEMZXYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)

![3-[[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B4615184.png)

![4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4615208.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
![2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4615230.png)

![5-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE](/img/structure/B4615245.png)


![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
